N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-phenoxyacetamide
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Overview
Description
N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-phenoxyacetamide is a complex organic compound that belongs to the class of thiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-phenoxyacetamide typically involves the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride in propan-2-ol to form N-(quinolin-5-yl)thiophene-2-carboxamide. This intermediate is then treated with excess phosphorus(V) sulfide in anhydrous pyridine to yield the corresponding thioamide. The thioamide is subsequently oxidized with potassium hexacyanoferrate(III) in an alkaline medium to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-phenoxyacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium hexacyanoferrate(III).
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate(III) in an alkaline medium.
Substitution: Various electrophilic reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions include derivatives substituted at specific positions on the thiazole ring, such as acetyl and acetoacetyl derivatives .
Scientific Research Applications
N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-phenoxyacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent.
Biological Research: It is used to investigate the biological activities of thiazole derivatives and their interactions with various biological targets.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.
Thiazolothiazoles: Known for their applications in organic electronics due to their planar and rigid backbone and extended π-conjugated structure.
Uniqueness
N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-phenoxyacetamide is unique due to its specific structural features, such as the methoxy group and the phenoxyacetamide moiety, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15N3O3S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C19H15N3O3S/c1-24-14-10-15-18(13-8-5-9-20-17(13)14)22-19(26-15)21-16(23)11-25-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,21,22,23) |
InChI Key |
WZMDLLGWPZCMKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C1N=CC=C3)N=C(S2)NC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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